molecular formula C14H11N3OS2 B5570247 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide

Cat. No.: B5570247
M. Wt: 301.4 g/mol
InChI Key: XTNMKBAOIKEZQR-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide, also known as CTB, is a small molecule that has gained attention in recent years due to its potential therapeutic applications. CTB belongs to the family of thiadiazole derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Thiadiazole and Benzothiophene Derivatives Synthesis and Applications

  • Thiophene Derivatives Synthesis

    The synthesis of 1,3,4-thiadiazoline derivatives, including those with thiophene rings, highlights innovative approaches in creating compounds with potential therapeutic or material applications. The research by Abadleh et al. (2021) demonstrated methods for generating hybrids that could serve as a foundation for further investigation into related compounds like N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide (Abadleh et al., 2021).

  • Copper-Catalyzed Intramolecular Cyclization

    The work by Wang et al. (2008) on synthesizing N-benzothiazol-2-yl-amides through copper-catalyzed cyclization underlines the importance of catalysis in developing heterocyclic compounds, potentially applicable to the synthesis and functional exploration of compounds similar to this compound (Wang et al., 2008).

  • Parallel Synthesis of 1,2,4-Thiadiazole Libraries

    The development of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives by Park et al. (2009) showcases a method for rapidly generating diverse thiadiazole-based libraries, indicating the potential for creating a wide range of compounds for pharmacological screening, including analogs of the specified compound (Park et al., 2009).

  • Metal Complexes of Heterocyclic Sulfonamide

    Research by Büyükkıdan et al. (2013) on synthesizing metal complexes with N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, which inhibit carbonic anhydrase, illustrates the intersection of inorganic and organic chemistry for therapeutic purposes. This suggests potential biomedical applications for similarly structured compounds (Büyükkıdan et al., 2013).

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c18-12(10-7-19-11-4-2-1-3-9(10)11)15-14-17-16-13(20-14)8-5-6-8/h1-4,7-8H,5-6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNMKBAOIKEZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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